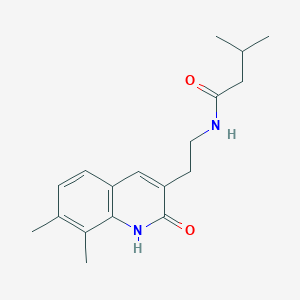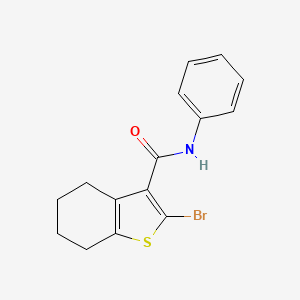![molecular formula C22H29N3O2 B2844135 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-78-8](/img/structure/B2844135.png)
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that it is effective against various microorganisms. Researchers have compared its activity to standard antimicrobial agents .
Anticholinesterase Activity
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are relevant in the treatment of Alzheimer’s disease. Some derivatives of this compound exhibit better inhibitory activity than the standard drug donepezil (Aricept) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Anticancer Potential
While further research is needed, coumarin-based compounds have been investigated for their anticancer properties. The presence of a piperazine moiety in this compound may contribute to its bioactivity. Studies have revealed that certain piperazine derivatives exhibit potent antibacterial, antimalarial, antipsychotic, and antifungal effects .
Antioxidant and Anti-inflammatory Properties
Coumarins are known for their antioxidant and anti-inflammatory activities. While specific data on this compound is limited, its coumarin-based structure suggests potential in these areas .
Wirkmechanismus
Target of Action
The primary target of 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased presence of acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Biochemical Pathways
By inhibiting AChE, 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, enhancing the transmission of signals across neurons .
Result of Action
The inhibition of AChE by 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide results in an increased concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-27-21-11-9-19(10-12-21)22(26)23-13-6-14-24-15-17-25(18-16-24)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIORWHEGXEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)
![2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2844056.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844072.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2844075.png)